N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-3-METHANESULFONYL-N-[3-(MORPHOLIN-4-YL)PROPYL]BENZAMIDE HYDROCHLORIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-3-METHANESULFONYL-N-[3-(MORPHOLIN-4-YL)PROPYL]BENZAMIDE HYDROCHLORIDE is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-3-METHANESULFONYL-N-[3-(MORPHOLIN-4-YL)PROPYL]BENZAMIDE HYDROCHLORIDE involves multiple steps. One common synthetic route includes the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring . Industrial production methods often employ microwave irradiation and one-pot multicomponent reactions to enhance yield and efficiency .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Common substitution reactions involve nucleophilic or electrophilic reagents to introduce different functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-3-METHANESULFONYL-N-[3-(MORPHOLIN-4-YL)PROPYL]BENZAMIDE HYDROCHLORIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. In the case of its antimicrobial activity, it inhibits the growth of bacteria by interfering with essential enzymes and metabolic pathways . Molecular docking studies have shown that it binds to the active sites of target proteins, thereby disrupting their function .
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives such as:
What sets N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-3-METHANESULFONYL-N-[3-(MORPHOLIN-4-YL)PROPYL]BENZAMIDE HYDROCHLORIDE apart is its unique combination of functional groups, which confer specific biological activities and chemical reactivity. Its methanesulfonyl and morpholine groups enhance its solubility and bioavailability, making it a promising candidate for further research and development.
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-3-methylsulfonyl-N-(3-morpholin-4-ylpropyl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O4S2.ClH/c1-32(28,29)17-6-2-5-16(15-17)21(27)26(10-4-9-25-11-13-30-14-12-25)22-24-20-18(23)7-3-8-19(20)31-22;/h2-3,5-8,15H,4,9-14H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSITXUMIUGQHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)N(CCCN2CCOCC2)C3=NC4=C(C=CC=C4S3)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClFN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.